molecular formula C13H12N4S B3051968 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine CAS No. 374611-25-3

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B3051968
CAS No.: 374611-25-3
M. Wt: 256.33 g/mol
InChI Key: AYKDFJSSVGWNPY-UHFFFAOYSA-N
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Description

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities and diverse applications. This compound features a thieno[2,3-d]pyrimidine core, which is a bicyclic structure combining a thiophene ring with a pyrimidine ring, and is substituted with a hydrazinyl group and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-aminothiophene derivatives.

    Cyclization: The 2-aminothiophene derivatives undergo cyclization with formamide or formic acid to form the thieno[2,3-d]pyrimidine core.

    Substitution: The thieno[2,3-d]pyrimidine core is then substituted with a 4-methylphenyl group through a nucleophilic aromatic substitution reaction.

    Hydrazinylation: Finally, the compound is hydrazinylated using hydrazine hydrate under reflux conditions to introduce the hydrazinyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo several types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Azides, nitroso compounds, and other nitrogen-containing derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
  • 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine
  • 4-Hydrazinyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Uniqueness

4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with hydrophobic sites in biological targets. The hydrazinyl group provides a reactive site for further chemical modifications and interactions with nucleophilic sites in biological systems.

Properties

IUPAC Name

[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-8-2-4-9(5-3-8)10-6-18-13-11(10)12(17-14)15-7-16-13/h2-7H,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKDFJSSVGWNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352820
Record name 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374611-25-3
Record name 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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